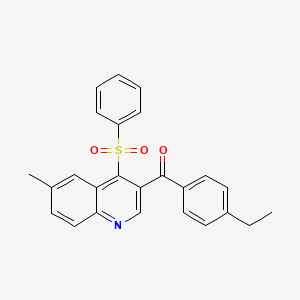
(4-Ethylphenyl)(6-methyl-4-(phenylsulfonyl)quinolin-3-yl)methanone
カタログ番号 B2408590
CAS番号:
866895-48-9
分子量: 415.51
InChIキー: RKLKSUXXILLJIJ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
科学的研究の応用
Synthetic Routes and Chemical Properties
- A study by Mizuno et al. (2006) explored efficient syntheses of metabolites related to TAK-603, utilizing methanesulfonyl as a protective group in Friedel–Crafts reactions for high yield production. This methodology might provide insights into the synthesis or derivatization of compounds structurally related to (4-Ethylphenyl)(6-methyl-4-(phenylsulfonyl)quinolin-3-yl)methanone (Mizuno, Yamashita, Sawai, Nakamoto, & Goto, 2006).
- Al-Ansari (2016) investigated the effects of structure and environmental factors on the spectroscopic properties of similar compounds, providing a theoretical and experimental framework for understanding how substitutions affect the electronic and fluorescence properties (Al-Ansari, 2016).
Materials Science and Polymer Chemistry
- Research by Turac et al. (2011) on electrochemical copolymerizations involving quinoxaline derivatives has implications for conducting polymers, suggesting applications in electronics and materials science (Turac, Sahmetlioglu, Toppare, & Yuruk, 2011).
Pharmacological Applications
- A study on the anxiolytic-like effects of mGlu receptor antagonists, including a compound structurally related to the one , provided evidence for potential applications in treating anxiety disorders (Pietraszek et al., 2005).
- Another pharmacological study focused on neuroprotective activities of selective mGlu1 and mGlu5 antagonists, suggesting therapeutic potential for neurodegenerative diseases (Szydlowska, Kamińska, Baude, Parsons, & Danysz, 2007).
Molecular Fluorescence and Sensing
- Halder, Hazra, and Roy (2018) synthesized a Schiff-base molecule demonstrating ratiometric fluorescent chemosensor properties for pH, hinting at possible applications for this compound in sensing technologies (Halder, Hazra, & Roy, 2018).
特性
IUPAC Name |
[4-(benzenesulfonyl)-6-methylquinolin-3-yl]-(4-ethylphenyl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21NO3S/c1-3-18-10-12-19(13-11-18)24(27)22-16-26-23-14-9-17(2)15-21(23)25(22)30(28,29)20-7-5-4-6-8-20/h4-16H,3H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKLKSUXXILLJIJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)C2=CN=C3C=CC(=CC3=C2S(=O)(=O)C4=CC=CC=C4)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21NO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された

![N-[3-fluoro-4-(4-methylpiperazin-1-yl)phenyl]prop-2-enamide](/img/structure/B2408509.png)
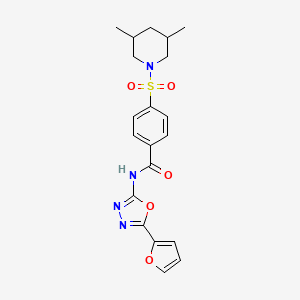
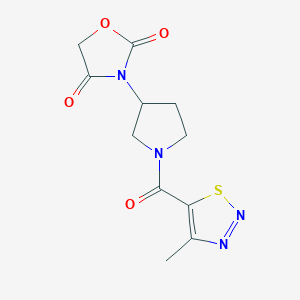
![7-Methyl-4-naphthalen-2-yloxy-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine](/img/structure/B2408512.png)

![8-((4-Fluoro-3-methylphenyl)sulfonyl)-1-oxa-4-thia-8-azaspiro[4.5]decane](/img/structure/B2408515.png)
![6-acetyl-5-methyl-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B2408517.png)

![4-methyl-N-[2-(phenylsulfonyl)-2-(2-thienyl)ethyl]benzenesulfonamide](/img/structure/B2408519.png)

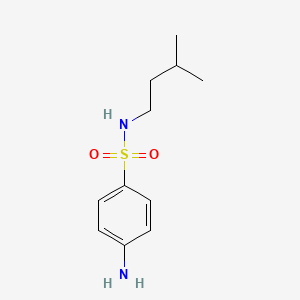

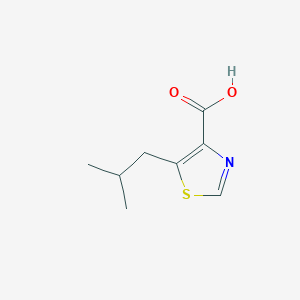
![N-[5-[[2-[1-(2,3-Dimethylphenyl)imidazol-2-yl]sulfanylacetyl]amino]-2-fluorophenyl]prop-2-enamide](/img/structure/B2408526.png)